alpha-(Trifluoromethyl)quinoline-6-methanol
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Overview
Description
Alpha-(Trifluoromethyl)quinoline-6-methanol: is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . Another approach is the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Trifluoromethyl)quinoline-6-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .
Scientific Research Applications
Alpha-(Trifluoromethyl)quinoline-6-methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)quinoline-6-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased potency and selectivity. The compound can inhibit enzymes and disrupt cellular processes, making it a valuable tool in drug development .
Comparison with Similar Compounds
Fluoroquinolones: These compounds also contain a fluorine atom in the quinoline ring and are widely used as antibiotics.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Alpha,4-Bis(trifluoromethyl)benzo[h]quinoline-6-methanol: A structurally similar compound with additional trifluoromethyl groups.
Uniqueness: Alpha-(Trifluoromethyl)quinoline-6-methanol is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8F3NO |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-3-4-9-7(6-8)2-1-5-15-9/h1-6,10,16H |
InChI Key |
GPWFGVJGFGBOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C(F)(F)F)O)N=C1 |
Origin of Product |
United States |
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